Cas no 1623649-15-9 (2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide)

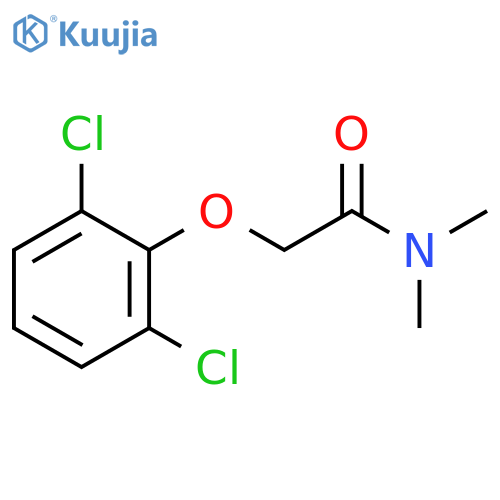

1623649-15-9 structure

商品名:2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

CAS番号:1623649-15-9

MF:C10H11Cl2NO2

メガワット:248.105840921402

MDL:MFCD28505984

CID:4609567

PubChem ID:78765476

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-(2,6-dichlorophenoxy)-N,N-dimethyl-

- 2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide

- MFCD28505984

- 1623649-15-9

- AKOS017023679

- EN300-213731

- G70123

- 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

-

- MDL: MFCD28505984

- インチ: 1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3

- InChIKey: DRMPKCSMQVXTPP-UHFFFAOYSA-N

- ほほえんだ: C(N(C)C)(=O)COC1=C(Cl)C=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 247.0166840g/mol

- どういたいしつりょう: 247.0166840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 360.5±32.0 °C at 760 mmHg

- フラッシュポイント: 171.8±25.1 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213731-2.5g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 2.5g |

$697.0 | 2023-09-16 | |

| Enamine | EN300-213731-0.1g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 0.1g |

$96.0 | 2023-09-16 | |

| Enamine | EN300-213731-0.25g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 0.25g |

$136.0 | 2023-09-16 | |

| Enamine | EN300-213731-5.0g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 5g |

$1033.0 | 2023-05-25 | |

| TRC | D483950-50mg |

2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-213731-0.05g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 0.05g |

$65.0 | 2023-09-16 | |

| Aaron | AR01BC3X-500mg |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 500mg |

$377.00 | 2023-12-15 | |

| A2B Chem LLC | AW07425-250mg |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 250mg |

$136.00 | 2024-04-20 | |

| Enamine | EN300-213731-5g |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 5g |

$1033.0 | 2023-09-16 | |

| 1PlusChem | 1P01BBVL-500mg |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |

1623649-15-9 | 95% | 500mg |

$368.00 | 2023-12-20 |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1623649-15-9 (2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1623649-15-9)2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):152.0/411.0/784.0